molecular formula C7H8N2O4S B2929427 2-(Ethanesulfonyl)-5-nitropyridine CAS No. 767355-69-1

2-(Ethanesulfonyl)-5-nitropyridine

Cat. No.: B2929427
CAS No.: 767355-69-1
M. Wt: 216.21
InChI Key: MIZVABBXVWQIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethanesulfonyl)-5-nitropyridine is an organic compound characterized by a pyridine ring substituted with an ethanesulfonyl group at the second position and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethanesulfonyl)-5-nitropyridine typically involves the sulfonylation of 5-nitropyridine. One common method includes the reaction of 5-nitropyridine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: Formation of 2-(Ethanesulfonyl)-5-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-(Ethanesulfonyl)-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethanesulfonyl)-5-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The ethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or gene expression.

Comparison with Similar Compounds

  • 2-(Methanesulfonyl)-5-nitropyridine
  • 2-(Ethanesulfonyl)-4-nitropyridine
  • 2-(Ethanesulfonyl)-3-nitropyridine

Comparison: 2-(Ethanesulfonyl)-5-nitropyridine is unique due to the specific positioning of the ethanesulfonyl and nitro groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-ethylsulfonyl-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-2-14(12,13)7-4-3-6(5-8-7)9(10)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZVABBXVWQIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.